3-methyl-N-[5-[(4-phenylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]benzamide
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Overview
Description
3-methyl-N-[5-[(4-phenylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]benzamide is a complex organic compound that features a piperidine ring, a thiazole ring, and a benzamide moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[5-[(4-phenylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]benzamide typically involves multiple steps, starting with the preparation of the thiazole ring, followed by the introduction of the piperidine moiety, and finally the attachment of the benzamide group. Common reagents used in these steps include thioamides, α-haloketones, and piperidine derivatives. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[5-[(4-phenylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine and thiazole rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-methyl-N-[5-[(4-phenylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-N-[5-[(4-phenylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(piperidine-4-yl)benzamide: Shares the piperidine and benzamide moieties but lacks the thiazole ring.
N-(1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide: Contains an indole ring instead of the thiazole and piperidine rings.
Uniqueness
3-methyl-N-[5-[(4-phenylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]benzamide is unique due to the combination of its structural features, which contribute to its distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C23H25N3OS |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
3-methyl-N-[5-[(4-phenylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C23H25N3OS/c1-17-6-5-9-20(14-17)22(27)25-23-24-15-21(28-23)16-26-12-10-19(11-13-26)18-7-3-2-4-8-18/h2-9,14-15,19H,10-13,16H2,1H3,(H,24,25,27) |
InChI Key |
FZDAWJACBWMDQW-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC2=NC=C(S2)CN3CCC(CC3)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NC=C(S2)CN3CCC(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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